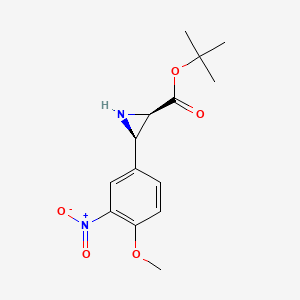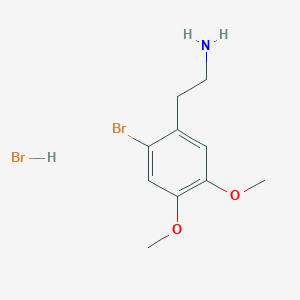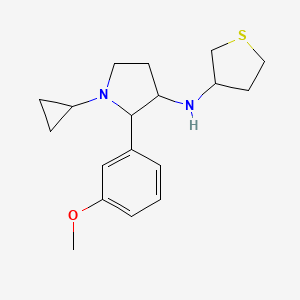
Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride” is represented by the Inchi Code:1S/C7H11N3.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5,10H,4,6,8H2;2*1H . The molecular weight is 210.11 . Physical And Chemical Properties Analysis
“Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride” is a powder with a molecular weight of 210.11 . and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
- Molecular Docking and Antimicrobial Activity : A study focused on synthesizing novel pyridine and fused pyridine derivatives for potential antimicrobial and antioxidant applications. These derivatives demonstrated moderate to good binding energies towards specific target proteins in in silico molecular docking screenings, indicating potential pharmaceutical applications (Flefel et al., 2018).
Chemical Properties and Synthesis Techniques
- Electrical Conductivity : Research on the electrical conductivity of TCNQ (tetracyanoquinodimethane) complexes derived from 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) quaternized by pyridine, which could have implications for electronic materials and devices (Bruce & Herson, 1967).
Antimicrobial and Antioxidant Studies
- Chiral Macrocyclic and Linear Pyridine Carboxamides : These compounds were synthesized from pyridine-2,6-dicarbonyl dichloride and assessed for their antimicrobial properties, illustrating the role of pyridine derivatives in developing new antimicrobial agents (Al-Salahi et al., 2010).
Structural Analysis and Characterization
- X-ray and Spectroscopic Analysis : The structural differences of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile were elucidated through X-ray diffraction, highlighting the importance of such derivatives in understanding the structural aspects of pyridine derivatives (Tranfić et al., 2011).
Application in Catalysis
- Cobalt-catalyzed C(sp2)-H Bond Alkenylation/Annulation : Demonstrates the utility of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed processes, offering a route to synthesize complex molecular structures, such as isoquinoline backbones, with potential applications in drug discovery and organic synthesis (Zhai et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The future directions for “Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride” and other pyridine-based compounds are promising. This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5,10H,4,6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXJGGRQMKJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168848 | |
| Record name | Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride | |
CAS RN |
17038-99-2 | |
| Record name | Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017038992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,5-Dioxo-1-propylimidazolidin-4-YL)-N-[2-(1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B1652926.png)

![4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652931.png)
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1652933.png)


![2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B1652937.png)
![(3-Methyl-2-phenylazetidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone](/img/structure/B1652942.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1652943.png)

![N-[[4-(Methoxymethyl)phenyl]methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B1652945.png)
![1-(1-Methyl-2-oxopyridin-3-yl)-3-[[1-(2-methylpropyl)piperidin-2-yl]methyl]urea](/img/structure/B1652946.png)
![N'-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N,N-dimethyl-1-(1-methylpyrazol-4-yl)ethane-1,2-diamine](/img/structure/B1652947.png)